molecular formula C25H23N3O3S B2920616 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 898438-96-5

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2920616
CAS RN: 898438-96-5
M. Wt: 445.54
InChI Key: DGYWSQOOYALKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . It also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by various functional group transformations to introduce the phenyl, tetrahydronaphthalene, and sulfonamide moieties. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the phenyl and tetrahydronaphthalene moieties could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would depend on various factors, including the specific conditions and reagents used in the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance its water solubility, while the multiple ring structures could increase its lipophilicity .

Scientific Research Applications

Antioxidant Properties

Quinazolinone derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of a 4-oxo group and the potential for various substitutions make these compounds effective free radical scavengers .

NMDA Receptor Antagonism

Compounds with a quinazolinone core have been characterized as potential NMDA receptor antagonists. This application is significant in neurological research, particularly for conditions like epilepsy and neurodegenerative diseases .

Antimicrobial Activity

The structural complexity of quinazolinones allows for antimicrobial activity against a range of pathogens. Research has shown that these compounds can be more effective against Gram-positive bacteria, making them valuable in the development of new antibiotics .

Anticancer Activity

Quinazolinone derivatives have been synthesized and tested for their antitumor properties. Some derivatives have shown potent inhibitory activity against cancer cell lines, such as breast cancer cells, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The quinazolinone scaffold is versatile and can be modified to target various enzymes. This is particularly useful in designing inhibitors for enzymes that are therapeutic targets in diseases like hypertension and diabetes .

Nanoparticle Synthesis

Quinazolinone derivatives have been utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts in chemical reactions due to their controlled size and surface properties .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific biological activity and the dose used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for enhanced potency and selectivity towards its biological target .

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h4-6,9-16,27H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYWSQOOYALKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.